molecular formula C24H50O12S B8103779 Thiol-PEG12-alcohol

Thiol-PEG12-alcohol

Cat. No.: B8103779
M. Wt: 562.7 g/mol
InChI Key: ZEBDOXXCDBBDRI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiol-PEG12-alcohol involves the reaction of polyethylene glycol with thiol and alcohol functional groups. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thiol-PEG12-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Disulfides: Formed from the oxidation of thiol groups.

    Thiol Derivatives: Formed from substitution reactions.

    Alcohol Derivatives: Formed from addition reactions

Scientific Research Applications

Thiol-PEG12-alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in targeted drug delivery and therapeutic applications.

    Industry: Utilized in the development of advanced materials and nanotechnology

Mechanism of Action

Thiol-PEG12-alcohol functions as a linker in PROTACs, connecting two ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets include specific proteins involved in disease pathways, and the mechanism leverages the ubiquitin-proteasome system to achieve selective protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiol-PEG12-alcohol is unique due to its optimal chain length, providing a balance between flexibility and stability in PROTAC synthesis. Its specific length allows for efficient protein degradation while maintaining the structural integrity of the PROTAC molecule .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O12S/c25-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37/h25,37H,1-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBDOXXCDBBDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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